molecular formula C14H12BrCl2NO B5183045 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 5795-30-2

2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

Cat. No.: B5183045
CAS No.: 5795-30-2
M. Wt: 361.1 g/mol
InChI Key: MULZKSKWAMYURR-UHFFFAOYSA-N
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Description

2-(1-Bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a synthetic organic compound that belongs to the class of furoquinolines. This compound is characterized by its unique structure, which includes a fused furoquinoline ring system with halogenated ethyl and methyl substituents. The presence of bromine and chlorine atoms in its structure makes it a compound of interest for various chemical reactions and applications.

Properties

IUPAC Name

2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2NO/c1-7-9-6-11(14(2,15)17)19-13(9)8-4-3-5-10(16)12(8)18-7/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULZKSKWAMYURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=C3C=CC=C(C3=N1)Cl)C(C)(Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386692
Record name 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5795-30-2
Record name 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furoquinoline Core: The initial step involves the construction of the furoquinoline core through a cyclization reaction. This can be achieved by reacting a suitable quinoline derivative with a dihydrofuran precursor under acidic or basic conditions.

    Halogenation: The next step involves the introduction of halogen atoms (bromine and chlorine) into the ethyl group. This can be accomplished through halogenation reactions using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst or under UV light.

    Methylation: The final step involves the methylation of the quinoline ring, which can be achieved using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) in the ethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove halogen atoms and form dehalogenated products.

    Cyclization Reactions: The furoquinoline core can participate in cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Dehalogenated compounds with hydrogen replacing the halogen atoms.

Scientific Research Applications

2-(1-Bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromoethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
  • 2-(1-Chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
  • 2-(1-Bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

Uniqueness

The unique combination of bromine and chlorine atoms in the ethyl group of 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline distinguishes it from other similar compounds. This dual halogenation can impart distinct reactivity and biological activity, making it a valuable compound for various applications.

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